2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a cyano group, a chloro substituent, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with 3-fluoro-2-methylaniline in the presence of acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.
DNA Intercalation: It may intercalate into DNA, interfering with DNA replication and transcription, which can result in cell death.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(7-Chloro-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide: Lacks the cyano group.
2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide: Lacks the fluoro substituent.
2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluorophenyl)acetamide: Lacks the methyl group.
Uniqueness
2-(7-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide is unique due to the presence of both the cyano and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-(7-chloro-3-cyano-4-oxoquinolin-1-yl)-N-(3-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2/c1-11-15(21)3-2-4-16(11)23-18(25)10-24-9-12(8-22)19(26)14-6-5-13(20)7-17(14)24/h2-7,9H,10H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPYGKANQFHWSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CN2C=C(C(=O)C3=C2C=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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